![molecular formula C6H10N2O B598023 2,6-Diazaspiro[3.4]octan-5-one CAS No. 1203797-62-9](/img/structure/B598023.png)

2,6-Diazaspiro[3.4]octan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

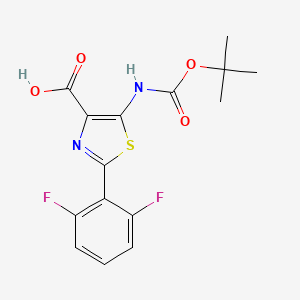

“2,6-Diazaspiro[3.4]octan-5-one” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol .

Synthesis Analysis

The synthesis of “2,6-Diazaspiro[3.4]octan-5-one” and its derivatives has been reported in several studies . For instance, a small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block .

Molecular Structure Analysis

The molecular structure of “2,6-Diazaspiro[3.4]octan-5-one” consists of a spirocyclic system with two nitrogen atoms and an oxygen atom . The InChI code for this compound is InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Diazaspiro[3.4]octan-5-one” include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and zero rotatable bonds . The compound is also characterized by a complexity of 151 .

Aplicaciones Científicas De Investigación

Antitubercular Agent Development

The core structure of 2,6-Diazaspiro[3.4]octan-5-one has been utilized to develop potent antitubercular agents. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have identified compounds with remarkable inhibitory activities against Mycobacterium tuberculosis . One such lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL , indicating its potential as a highly effective antitubercular drug .

Sigma-1 Receptor Antagonism

Derivatives of 2,6-Diazaspiro[3.4]octan-5-one have been found to be potent sigma-1 receptor antagonists. These compounds can enhance the antinociceptive effect of morphine and rescue morphine tolerance . This application is particularly promising for pain management, offering a strategy to develop novel analgesics that prevent opioid tolerance .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,6-Diazaspiro[3.4]octan-5-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, and its antagonists have been reported to enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .

Mode of Action

2,6-Diazaspiro[3.4]octan-5-one interacts with σ1R as an antagonist . By binding to σ1R, it inhibits the action of σ1R, which in turn enhances the antinociceptive effect of MOR agonists .

Biochemical Pathways

The exact biochemical pathways affected by 2,6-Diazaspiro[3It is known that σ1r antagonists can enhance the analgesic effect of mor agonists . This suggests that 2,6-Diazaspiro[3.4]octan-5-one may affect the opioid signaling pathway, which plays a crucial role in pain perception.

Result of Action

The primary result of 2,6-Diazaspiro[3.4]octan-5-one’s action is the enhancement of the antinociceptive effect of morphine and the prevention of morphine-induced analgesic tolerance . This suggests that it could be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.

Propiedades

IUPAC Name |

2,6-diazaspiro[3.4]octan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWNHGPWYMORFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717096 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octan-5-one | |

CAS RN |

1203797-62-9 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)